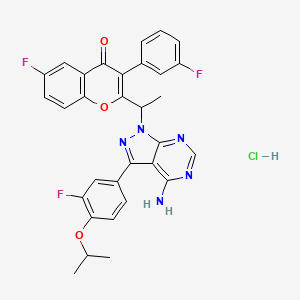

Umbralisib hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Umbralisib hydrochloride is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). It is being developed by TG Therapeutics for the treatment of various hematological malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma . The compound received its first approval in the USA in February 2021 .

Métodos De Preparación

The synthesis of umbralisib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed in the available literature .

Análisis De Reacciones Químicas

Umbralisib hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.

Major Products: The primary products formed from these reactions are derivatives of umbralisib with modified functional groups.

Aplicaciones Científicas De Investigación

Umbralisib hydrochloride has several scientific research applications:

Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway.

Biology: The compound is utilized to investigate cellular processes such as protein synthesis, gene transcription, cell growth, and motility.

Industry: The compound is being explored for its potential in developing new therapeutic agents.

Mecanismo De Acción

Umbralisib hydrochloride exerts its effects by inhibiting PI3Kδ and CK1ε. The PI3K pathway is essential for B-cell receptor signaling, which is responsible for the progression of lymphoma. By inhibiting this pathway, this compound reduces the proliferation of malignant cells. Additionally, the compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .

Comparación Con Compuestos Similares

Umbralisib hydrochloride is unique due to its dual inhibition of PI3Kδ and CK1ε. Similar compounds include:

Idelalisib: A PI3Kδ inhibitor.

Duvelisib: A dual PI3Kγ and PI3Kδ inhibitor.

Copanlisib: A pan-PI3K inhibitor.

Buparlisib: Another pan-PI3K inhibitor.

This compound exhibits improved selectivity for PI3Kδ compared to other PI3K inhibitors, making it a promising therapeutic agent .

Propiedades

Fórmula molecular |

C31H25ClF3N5O3 |

|---|---|

Peso molecular |

608.0 g/mol |

Nombre IUPAC |

2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H |

Clave InChI |

QGVUVMVWYWMZIR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)

![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)

![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)

![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)

![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)

![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)